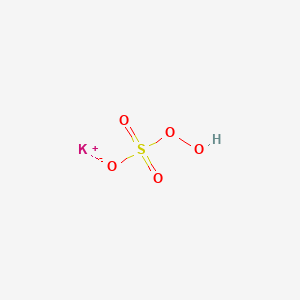

Monopotassium peroxymonosulfate

Description

Contextualization of Peroxymonosulfate (B1194676) Reactivity in Contemporary Chemistry

The reactivity of monopotassium peroxymonosulfate is centered around its function as a potent oxidizing agent. potassiumperoxymonosulfate.comatamankimya.com Its standard electrode potential of +1.81 V highlights its significant oxidative power. wikipedia.org This characteristic drives its application across a wide range of chemical transformations.

In organic synthesis, it is utilized for the oxidation of various functional groups. For instance, it can oxidize aldehydes to carboxylic acids, and in the presence of an alcohol, it can form esters. atamankimya.comfengchengroup.com It is also capable of cleaving internal alkenes to produce two carboxylic acids and epoxidizing terminal alkenes. atamankimya.comfengchengroup.com Other notable transformations include the oxidation of sulfides to sulfoxides and subsequently to sulfones, tertiary amines to amine oxides, and phosphines to phosphine (B1218219) oxides. wikipedia.orgatamankimya.com Furthermore, it is instrumental in the generation of dioxiranes from ketones, which are versatile oxidizing agents in their own right, particularly for epoxidation reactions. wikipedia.org

The compound's utility extends to environmental applications, where it is employed in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. mdpi.com The activation of peroxymonosulfate can generate highly reactive species such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•), which are effective in breaking down a wide array of contaminants, including pesticides, pharmaceuticals, and industrial chemicals. mdpi.comnoaa.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | KHSO₅ nih.gov |

| Molecular Weight | 152.17 g/mol nih.gov |

| Appearance | White granular solid fengchengroup.com |

| Solubility in Water | 256 g/L at 20 °C fengchengroup.com |

| Standard Electrode Potential | +1.81 V wikipedia.org |

Evolution of Research Themes for this compound

The focus of research on this compound has broadened considerably over time. Initially recognized for its general oxidizing capabilities in various industrial and consumer applications like cleaning and disinfection, the research landscape has shifted towards more specialized and advanced areas. wikipedia.orgpotassiumperoxymonosulfate.com

A significant and evolving area of research is its application in environmental remediation through AOPs. mdpi.com Scientists are actively exploring various methods to activate peroxymonosulfate, including the use of transition metal catalysts (such as those based on copper, cobalt, and iron), thermal activation, and UV light, to enhance the generation of reactive oxygen species for the degradation of persistent organic pollutants. mdpi.comnoaa.gov Recent studies have delved into the use of novel catalyst systems, such as magnetic nanoparticles and biochar-based composites, to improve the efficiency and reusability of these processes. biochartoday.com

Furthermore, the mechanisms of peroxymonosulfate activation are a subject of intense investigation. While the generation of sulfate and hydroxyl radicals is well-established, recent research has highlighted the role of other reactive species like singlet oxygen (¹O₂) and non-radical oxidation pathways. biochartoday.commdpi.com Understanding these complex reaction mechanisms is crucial for optimizing the degradation of specific pollutants and minimizing the formation of undesirable byproducts.

The application of this compound in materials science is another burgeoning research front. For instance, it has been investigated for the delignification of wood and as a radical initiator in polymerization reactions. wikipedia.org The ability to modify the surface of materials, such as nanodiamonds, to enhance their catalytic activity for peroxymonosulfate activation represents a novel and promising research direction. korea.ac.kr

Evolution of Research Focus on this compound

| Era | Primary Research Focus | Key Applications/Discoveries |

|---|---|---|

| Early Stage | General Oxidizing Properties | Use in cleaning agents, disinfectants, and for whitening dentures. wikipedia.orgpotassiumperoxymonosulfate.com |

| Mid-Stage | Organic Synthesis | Systematic use for the oxidation of various organic functional groups. atamankimya.comfengchengroup.com |

| Contemporary | Advanced Oxidation Processes (AOPs) & Catalysis | Development of catalytic systems for environmental remediation and investigation of complex reaction mechanisms. mdpi.combiochartoday.com |

| Emerging | Materials Science & Novel Activation Methods | Surface modification of materials for enhanced catalytic activity and exploration of non-radical oxidation pathways. wikipedia.orgmdpi.comkorea.ac.kr |

Properties

CAS No. |

10058-23-8 |

|---|---|

Molecular Formula |

HKO5S |

Molecular Weight |

152.17 g/mol |

IUPAC Name |

potassium;oxido hydrogen sulfate |

InChI |

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |

InChI Key |

OKBMCNHOEMXPTM-UHFFFAOYSA-M |

SMILES |

OOS(=O)(=O)[O-].[K+] |

Canonical SMILES |

OS(=O)(=O)O[O-].[K+] |

Other CAS No. |

10058-23-8 |

Origin of Product |

United States |

Mechanisms of Monopotassium Peroxymonosulfate Activation for Reactive Species Generation

Catalytic Activation Strategies

Catalytic activation of monopotassium peroxymonosulfate (B1194676) is a widely researched and effective method for generating reactive species. This approach involves the use of catalysts to break the peroxide bond in the peroxymonosulfate molecule (HSO₅⁻), leading to the formation of potent radicals.

Transition metals are highly effective catalysts for activating monopotassium peroxymonosulfate due to their variable oxidation states, which facilitate electron transfer reactions. researchgate.netresearchgate.net This catalysis can occur in two main forms: homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. rsc.org Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and cobalt (Co²⁺), are commonly used in aqueous solutions to activate peroxymonosulfate. researchgate.netnih.gov These ions can effectively donate or accept electrons, leading to the generation of sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals.

For instance, the activation of peroxymonosulfate by Fe²⁺ is a well-established process. However, the use of iron in its trivalent state, particularly as an Fe³⁺-citrate complex, has demonstrated superior performance in certain applications. nih.gov The photolysis of the Fe³⁺-citrate complex can generate additional reactive species, such as hydrogen peroxide and superoxide (B77818) radicals, which work in concert with the radicals produced from peroxymonosulfate activation to enhance the degradation of pollutants. nih.gov While effective, homogeneous catalysis faces challenges related to the recovery of the metal ion catalyst from the treated water and potential secondary pollution. researchgate.netrsc.org

Table 1: Comparison of Homogeneous Transition Metal Catalysts for this compound Activation

| Catalyst | Target Pollutant | Key Findings |

|---|---|---|

| FeSO₄ | Methylene (B1212753) Blue | Effective in activating PMS for dye removal. nih.gov |

| Fe³⁺-citrate | Methylene Blue | Showed better performance than Fe²⁺ due to the generation of additional reactive species under UV-A radiation. nih.gov |

| Co²⁺ | Organic Pollutants | Widely reported as an efficient activator of PMS. researchgate.net |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid solution. rsc.org This approach offers significant advantages over homogeneous systems, including ease of catalyst recovery and reuse, and reduced risk of secondary contamination. researchgate.netrsc.org

A variety of transition metals and their oxides have been investigated as heterogeneous catalysts for peroxymonosulfate activation. These include manganese oxides (e.g., α-MnO₂, Mn₃O₄), copper oxides (CuO), and cobalt oxides (Co₃O₄). nih.govmdpi.com For example, α-MnO₂ nanowires have been shown to effectively activate peroxymonosulfate for the degradation of rhodamine B. nih.gov The catalytic efficiency is attributed to the high content of surface hydroxyl groups and the reducibility of the α-MnO₂. nih.gov

Mixed metal oxides, such as CoFe₂O₄, CuFe₂O₄, and MnFe₂O₄, have also demonstrated high catalytic activity. mdpi.com The synergistic effect between the different metal ions in these materials can enhance their catalytic performance. For instance, the redox pair of Cu⁺/Cu²⁺ and Fe²⁺/Fe³⁺ in CuFe₂O₄ magnetic nanoparticles improves its catalytic activity in activating peroxymonosulfate. mdpi.com

Table 2: Performance of Heterogeneous Transition Metal and Metal Oxide Catalysts

| Catalyst | Target Pollutant | Degradation Efficiency |

|---|---|---|

| α-MnO₂ | Rhodamine B | Not specified, but effective. nih.gov |

| MnO₂@q-MOF | Methylene Blue | Outperformed unsupported MnO₂. researchgate.net |

| CoFe₂O₄ | Dibutyl Phthalate | High degradation effect. mdpi.com |

| CuFe₂O₄ | Tetrabromobisphenol A | Higher catalytic activity than Fe₂O₃ and CuO. mdpi.com |

The activation can occur through two primary mechanisms. First, the light can directly cleave the O-O bond in the peroxymonosulfate molecule, generating sulfate and hydroxyl radicals. nih.gov Second, the photocatalyst, upon absorbing light, generates electron-hole pairs. The photogenerated electrons can then be transferred to the peroxymonosulfate, leading to its activation and the formation of reactive radicals. nih.gov

Various materials have been explored as photocatalysts for this purpose. Titanium dioxide (TiO₂) is a well-known photocatalyst that exhibits a synergistic effect with peroxymonosulfate under UV-A radiation. nih.gov More recently, composite materials like tungsten trioxide/diatomite (WO₃/diatomite) have shown remarkable degradation of tetracycline (B611298) under visible light when combined with peroxymonosulfate activation. rsc.org In this system, sulfate radicals were identified as the primary drivers of the photocatalytic reaction. rsc.org Carbon quantum dots (CQDs) have also been utilized as visible-light-responsive photocatalysts for peroxymonosulfate activation, with superoxide radicals playing a key role in the oxidation process. nih.gov

Table 3: Research Findings in Photocatalytic Activation of this compound

| Photocatalyst | Light Source | Target Pollutant | Key Findings |

|---|---|---|---|

| WO₃/diatomite | Visible Light | Tetracycline | 80.75% degradation in 180 min; sulfate radicals are the primary reactive species. rsc.org |

| Carbon Quantum Dots (CQDs) | Visible Light | Methylene Blue | Superoxide radicals are the primary reactive species; alkaline conditions are favorable. nih.gov |

| TiO₂ | UV-A | Methylene Blue | A synergistic effect between PMS and TiO₂ was observed. nih.gov |

| MOF-5@Fe₃O₄ | Not specified | Acid Blue 113 | Hydroxyl and superoxide radicals were the dominant reactive species. researchgate.net |

Electrochemical activation of this compound is an emerging and environmentally friendly method for generating reactive oxygen species. mdpi.com This technique utilizes an electric field to drive the activation process, potentially avoiding the need for additional chemical catalysts and the associated risk of secondary pollution. mdpi.com

The activation can occur at either the anode or the cathode of an electrochemical cell. At the anode, direct oxidation of peroxymonosulfate can occur, or the anode material itself can act as a catalyst. For instance, a Ti/La₂O₃-PbO₂ anode has been shown to effectively activate peroxymonosulfate for the degradation of cefadroxil. researchgate.net In another study, a Co–N@CF anode demonstrated high catalytic performance in activating peroxymonosulfate for tetracycline removal, with sulfate radicals, hydroxyl radicals, and superoxide radicals being the main contributors to the degradation process. rsc.org

At the cathode, electrons are supplied to the peroxymonosulfate molecules, leading to their reductive activation and the generation of reactive species. An activated carbon fiber (ACF) cathode has been successfully used for this purpose, with reactive oxygen species, including hydroxyl radicals, sulfate radicals, and singlet oxygen, playing a significant role in the degradation of carbamazepine. nih.gov Combining electrochemical methods with other catalysts, such as tungsten sulfide (B99878) (WS₂), can further enhance the activation of peroxymonosulfate and the removal of organic pollutants. mdpi.com

Table 4: Detailed Findings on Electrochemical Activation of this compound

| Electrode System | Target Pollutant | Key Findings |

|---|---|---|

| Ti/La₂O₃-PbO₂ Anode | Cefadroxil | 98.07% removal in 60 minutes. researchgate.net |

| Activated Carbon Fiber (ACF) Cathode | Carbamazepine | Synergistic effect observed; reactive oxygen species oxidation accounted for 75.67% of degradation. nih.gov |

| Co–N@CF Anode | Tetracycline | 92.2% removal within 1 hour; SO₄•⁻, •OH, and O₂•⁻ are the main reactive species. rsc.org |

| E/WS₂/PMS System | Acid Orange 7 | 95.8% removal in 30 minutes; •OH and ¹O₂ are the primary reactive species. mdpi.com |

In addition to transition metals, various carbonaceous materials and non-metallic activators have been shown to effectively activate this compound. These materials are often low-cost, abundant, and can offer high catalytic activity.

Carbon-based materials, such as activated carbon, biochar, and nitrogen-doped carbon, have gained significant attention as catalysts. nih.govnih.gov For example, a magnetic carbon-supported Prussian blue nanocomposite (Fe₃O₄@C/PB) was effective in activating peroxymonosulfate for the degradation of 2,4-dichlorophenol, primarily through the generation of singlet oxygen and superoxide radicals. nih.gov Similarly, an iron, nitrogen, and sulfur co-doped tremella-like carbon catalyst (Fe-NS@C) exhibited excellent performance in removing bisphenol A by activating peroxymonosulfate. nih.gov The catalytic activity in this system was attributed to the synergistic effect of pyridine (B92270) N, Fe-Nx sites, and thiophene (B33073) S. nih.gov

Non-metallic activators, such as alkaline substances, can also trigger the activation of peroxymonosulfate. For instance, calcium hydroxide (B78521) (Ca(OH)₂) has been used to activate peroxymonosulfate for the degradation of bisphenol S, with singlet oxygen and superoxide radicals identified as the predominant reactive oxygen species. rsc.org

Table 5: Research Findings on Carbonaceous and Non-Metallic Activation

| Activator | Target Pollutant | Primary Reactive Species |

|---|---|---|

| Fe₃O₄@C/PB | 2,4-dichlorophenol | Singlet oxygen (¹O₂), Superoxide radicals (O₂⁻) nih.gov |

| Fe-NS@C | Bisphenol A | Not explicitly stated, but pyridine N, Fe-Nx, and thiophene S are active sites. nih.gov |

| Ni-N-C Single Atom Catalyst | Phenol (B47542) | Singlet oxygen (¹O₂) jlu.edu.cn |

| Ca(OH)₂ | Bisphenol S | Singlet oxygen (¹O₂), Superoxide radicals (O₂⁻) rsc.org |

Synergistic and Hybrid Activation Processes

For instance, the combination of ferrous ions (Fe²⁺) with molybdenum disulfide (MoS₂) has been shown to synergistically activate PMS. nih.govresearchgate.net While Fe²⁺ is a known activator, its application is often limited by the slow regeneration from the oxidized ferric (Fe³⁺) state. The introduction of MoS₂ as a co-catalyst accelerates the Fe³⁺/Fe²⁺ redox cycle, leading to a faster and more sustained generation of sulfate radicals. nih.govresearchgate.net In one study, this synergistic system (Fe²⁺/PMS/MoS₂) degraded 94.7% of Rhodamine B, demonstrating significantly higher efficiency than with Fe²⁺ alone. nih.gov

Another example of synergy is observed between cobalt nanoparticles and manganese oxide (MnO) nanorods. A catalyst composed of Co nanoparticles anchored on MnO nanorods (Co/MnO-X@C) exhibited a reaction rate constant for Bisphenol A degradation that was drastically higher (3.516 min⁻¹) than that of its individual components, Co@C (1.076 min⁻¹) and MnO@C (0.006 min⁻¹). nih.gov Density functional theory (DFT) calculations revealed that MnO modified with Co is more favorable for the adsorption and activation of PMS. nih.gov

Hybrid systems also include the combination of catalysts with physical activation methods. Ultrasound, for example, can be paired with catalysts like cobalt supported on SBA-15 (a type of mesoporous silica) to enhance the degradation of organic contaminants. nih.gov The ultrasound helps to eliminate oxidation residues from the catalyst surface and accelerates the activation process. tandfonline.com Similarly, nanoscale multiwalled carbon nanotubes (MWCNTs) combined with copper ferrite (B1171679) (CuFe₂O₄) create a magnetic heterogeneous catalyst that effectively activates PMS through the synergistic effect of the materials, generating both free radicals and non-free radical species like singlet oxygen. bohrium.com

Table 1: Examples of Synergistic and Hybrid PMS Activation Systems

| Activation System | Target Pollutant | Key Findings | Reference |

|---|---|---|---|

| Fe²⁺ / MoS₂ | Rhodamine B (RhB) | MoS₂ addition promoted the Fe³⁺/Fe²⁺ cycle and PMS conversion, achieving 94.7% RhB degradation. The predominant oxidant was identified as SO₄•⁻. | nih.gov |

| Co / MnO | Bisphenol A (BPA) | The reaction rate constant (3.516 min⁻¹) was significantly higher than with Co or MnO alone. A synergistic effect between Co(III)/Mn(II) redox cycle and PMS activation was observed. | nih.gov |

| MWCNTs / CuFe₂O₄ | Levofloxacin | The system showed ultra-efficient removal through both free radical (superoxide) and non-free radical (singlet oxygen) pathways. | bohrium.com |

| Ultrasound / Co/SBA-15 | Acid Orange 7 (AO7) | Achieved 95.5% AO7 degradation. Ultrasound enhanced the catalytic process, with surface-bound radicals (SO₄•⁻ and •OH) being the primary reactive species. | nih.gov |

Non-Catalytic Activation Methodologies

This compound can also be activated without the use of a catalyst, relying instead on various forms of energy input such as heat, sound waves, or alkaline conditions.

Heat can serve as a direct energy source to activate PMS by cleaving the O-O bond to generate reactive radicals. arabjchem.org The rate of pollutant degradation via thermally activated PMS is highly dependent on the reaction temperature. For example, in the degradation of methylene blue (MB), the rate increased significantly as the temperature was raised from 20°C to 40°C. arabjchem.org The degradation rate improved from 12.1% to 33.9% over this range in the absence of a catalyst. arabjchem.org The activation energy (Ea) for this specific reaction was calculated to be 40.34 kJ/mol, quantifying the temperature dependency of the activation process. arabjchem.org

Table 2: Effect of Temperature on Methylene Blue (MB) Degradation by Thermally Activated PMS

| Temperature (°C) | First-Order Rate Constant (k_obs, min⁻¹) | Reference |

|---|---|---|

| 20 | 0.1223 | arabjchem.org |

| 30 | 0.2174 | |

| 40 | 0.3501 |

Ultrasound (US), particularly in the 20–40 kHz frequency range, activates PMS through a phenomenon known as acoustic cavitation. tandfonline.com This process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid. The collapse of these bubbles is a transient event that generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures (around 500 bar). tandfonline.com This intense energy input is sufficient to break the peroxide bond in PMS, generating both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. tandfonline.com

The efficiency of ultrasonic activation can be influenced by the frequency of the ultrasound. A study on the degradation of ibuprofen (B1674241) found that the activation efficiency of PMS was greatest at a frequency of 1000 kHz. researchgate.net The combination of ultrasound with PMS has been shown to increase degradation rates by orders of magnitude compared to using either PMS or ultrasound alone. tandfonline.com For instance, in the degradation of sulfamethazine, the US/PMS process increased the rate by 6.4 times compared to PMS alone and 86 times compared to US alone. tandfonline.com

Table 3: Effect of Ultrasonic Frequency on Ibuprofen (IBP) Degradation Kinetics in a US/PMS System

| Ultrasound Frequency (kHz) | IBP Kinetic Rate Constant (min⁻¹) | Reference |

|---|---|---|

| 28 | 0.0076 | researchgate.net |

| 100 | 0.0084 | |

| 300 | 0.0091 | |

| 600 | 0.0104 | |

| 1000 | 0.0121 |

Alkaline conditions can effectively activate this compound to degrade organic pollutants. nih.govascelibrary.org This method is noteworthy as it can achieve high degradation efficiencies under slightly alkaline conditions (e.g., pH 7.7), which is often desirable for wastewater treatment applications. ascelibrary.orgascelibrary.org In one study, various dyes, including methylene blue, were almost completely removed (>98.5%) by PMS at this pH level. ascelibrary.orgascelibrary.org The oxidation rate constants for methylene blue were found to be approximately 10 times higher under slightly alkaline conditions compared to acidic or neutral conditions. ascelibrary.org

The mechanism of alkaline activation involves the generation of different reactive species than typically seen in acid-activated systems. Radical scavenger experiments have indicated that under alkaline conditions, sulfate radicals (SO₄•⁻) are the dominant oxidizing species responsible for the rapid degradation of dyes. ascelibrary.orgascelibrary.org Other studies have also identified superoxide anion radicals (O₂•⁻) and singlet oxygen (¹O₂) as primary reactive oxygen species in base/PMS systems. nih.gov The specific pathway and dominant species can be strongly dependent on the pH level. researchgate.net For example, using calcium hydroxide (Ca(OH)₂) as the alkali source, singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻) were identified as the predominant reactive species for the degradation of bisphenol S. rsc.org

Table 4: Effect of pH on Methylene Blue (MB) Degradation by PMS

| Initial pH | MB Removal Efficiency (%) after 60 min | Reference |

|---|---|---|

| 3.1 | ~10% | ascelibrary.org |

| 6.9 | ~15% | |

| 7.7 | >98.5% |

Besides heat and ultrasound, other physical energy sources can activate this compound. Ultraviolet (UV) radiation is a well-known method for activating persulfates to generate reactive radicals for use in AOPs. nih.govmdpi.com The absorption of UV photons provides the necessary energy to cleave the O-O bond in the peroxymonosulfate molecule, leading to the formation of sulfate and hydroxyl radicals. This method is often employed in water treatment to degrade phenols and other persistent organic pollutants. mdpi.com

Characterization and Mechanistic Understanding of Reactive Species from Monopotassium Peroxymonosulfate

Sulfate (B86663) Radical Anion (SO₄•⁻) Generation and Reactivity

The sulfate radical anion (SO₄•⁻) is a primary reactive oxygen species (ROS) generated from the activation of monopotassium peroxymonosulfate (B1194676). frontiersin.org Its formation is a key step in many advanced oxidation processes. frontiersin.org

Generation:

The generation of SO₄•⁻ from PMS typically involves the cleavage of the peroxide bond (O-O) in the peroxymonosulfate molecule (HSO₅⁻). This can be initiated through various activation methods, including:

Heat Activation: Thermal energy can induce the homolytic cleavage of the O-O bond.

Transition Metal Activation: Metal ions, particularly cobalt (Co²⁺) and iron (Fe²⁺), are effective catalysts for PMS activation. nih.gov They facilitate electron transfer processes that lead to the formation of sulfate radicals. For example, Co²⁺ can react with PMS to generate SO₄•⁻ and Co³⁺. nih.gov

Carbon-Based Material Activation: Various carbonaceous materials, such as activated carbon and carbon nanotubes, can activate PMS to produce sulfate radicals. rsc.org The mechanisms can involve electron transfer from the carbon surface to the PMS molecule.

Reactivity:

The sulfate radical is a powerful oxidant with a high redox potential (E⁰ = 2.5–3.1 V). frontiersin.org This high reactivity allows it to non-selectively degrade a wide array of organic pollutants. frontiersin.org The primary reaction mechanisms of SO₄•⁻ with organic compounds include:

Electron Transfer: The sulfate radical can abstract an electron from an organic molecule, leading to its oxidation.

Hydrogen Abstraction: SO₄•⁻ can abstract a hydrogen atom from an organic compound, initiating a radical chain reaction.

Addition to Unsaturated Bonds: The sulfate radical can add to double or triple bonds in organic molecules, forming radical adducts.

The reactivity of the sulfate radical is influenced by factors such as pH. Under alkaline conditions, SO₄•⁻ can be converted to the hydroxyl radical (•OH). nih.gov

Hydroxyl Radical (•OH) Generation and Reactivity

The hydroxyl radical (•OH) is another highly reactive species that can be generated during the activation of monopotassium peroxymonosulfate, often in conjunction with the sulfate radical. rsc.orghegerdiamond.com

Generation:

The formation of hydroxyl radicals in PMS-based systems can occur through several pathways:

Conversion from Sulfate Radicals: Under alkaline conditions (pH > 7), the sulfate radical can react with water or hydroxide (B78521) ions to produce hydroxyl radicals. nih.gov This conversion is a significant pathway for •OH generation in many PMS systems.

Direct Decomposition of PMS: Some activation methods, particularly those involving certain catalysts or high-energy inputs like UV radiation, can lead to the direct decomposition of PMS to form hydroxyl radicals. rsc.org

Ozone-Mediated Generation: The reaction of ozone with the anion of PMS (SO₅²⁻) can simultaneously produce both hydroxyl and sulfate radicals. acs.org

Reactivity:

The hydroxyl radical is one of the most powerful known oxidants (E⁰ = 1.8–2.7 V) and reacts non-selectively with a vast range of organic compounds at near-diffusion-controlled rates. frontiersin.orghegerdiamond.com Its high reactivity makes it extremely effective in breaking down persistent organic pollutants. hegerdiamond.commtu.edu The primary reaction mechanisms of •OH include:

Hydrogen Abstraction: •OH readily abstracts hydrogen atoms from organic molecules, initiating their degradation. mtu.edu

Electrophilic Addition: The hydroxyl radical can add to electron-rich sites in organic compounds, such as double bonds and aromatic rings. mtu.edu

The presence of certain ions, like bicarbonate, can scavenge hydroxyl radicals, potentially reducing the efficiency of the oxidation process. acs.org

Singlet Oxygen (¹O₂) and Superoxide (B77818) Radical (O₂•⁻) Formation Pathways

In addition to radical species, the activation of this compound can also lead to the formation of non-radical reactive species like singlet oxygen (¹O₂) and the superoxide radical (O₂•⁻). frontiersin.orgrsc.org

Singlet Oxygen (¹O₂) Formation:

Singlet oxygen is an electronically excited state of molecular oxygen that is a more selective oxidant than sulfate or hydroxyl radicals. rsc.orgmdpi.com It preferentially reacts with electron-rich moieties in organic molecules. rsc.org The formation of ¹O₂ in PMS systems can occur through several proposed mechanisms:

Self-Decomposition of PMS: Under certain conditions, such as in the presence of specific catalysts or at alkaline pH, PMS can decompose to generate singlet oxygen. rsc.orgnih.gov

Recombination of Superoxide Radicals: The reaction between superoxide radicals can lead to the formation of ¹O₂. rsc.org

Catalyst-Mediated Pathways: Certain catalysts, particularly some metal oxides and carbon-based materials, have been shown to favor the generation of ¹O₂ from PMS. rsc.orgmdpi.comnih.gov For instance, the presence of oxygen vacancies on the surface of metal oxide catalysts can facilitate the formation of ¹O₂. proquest.com

Superoxide Radical (O₂•⁻) Formation:

The superoxide radical is the deprotonated form of the hydroperoxyl radical (HO₂•) and can be formed during PMS activation. rsc.org It can act as both a reductant and an oxidant. Pathways for O₂•⁻ formation include:

Decomposition of PMS: The decomposition of the peroxymonosulfate radical (SO₅•⁻), an intermediate in PMS activation, can lead to the formation of the superoxide radical. rsc.org

Reaction with Hydroxyl Radicals: The direct oxidation of O₂ by hydroxyl radicals can also produce superoxide radicals. rsc.org

The superoxide radical can participate in further reactions to generate other reactive species, including singlet oxygen. rsc.org

Identification and Contribution of Non-Radical Oxidation Species (e.g., Fe(IV))

Recent research has highlighted the significant role of non-radical oxidation pathways in this compound (PMS) activation, particularly the involvement of high-valent metal-oxo species like ferryl ion (Fe(IV)). nih.govnih.gov These species offer alternative degradation mechanisms that can be more selective than free radical pathways. nih.gov

The generation of high-valent iron species, such as Fe(IV)=O, has been proposed to occur through the activation of PMS by iron-based catalysts. researchgate.netbohrium.com For instance, Fe(II) or Fe(III) species on the surface of a catalyst can react with PMS to form a high-valent iron-oxo intermediate. nih.govbohrium.com This process is particularly relevant in systems utilizing iron-containing catalysts like Fe-N-C materials or iron oxides. nih.govresearchgate.net

The identification of these non-radical pathways often relies on a combination of experimental techniques. For example, the use of specific chemical probes can help to distinguish between radical and non-radical oxidation. mdpi.com Methyl phenyl sulfoxide (B87167) (PMSO) is a probe that is selectively oxidized by high-valent Fe-oxo species to its corresponding sulfone (PMSO₂), providing evidence for the presence of these non-radical oxidants. mdpi.comnih.gov

Advanced Spectroscopic and Chemical Scavenging Techniques for Radical Probing

The identification and quantification of the highly reactive and short-lived radical species generated from this compound are crucial for understanding the underlying reaction mechanisms. This is achieved through a combination of advanced spectroscopic and chemical scavenging techniques. rsc.orgnih.gov

Advanced Spectroscopic Techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is the most direct and definitive method for detecting and identifying free radicals. mdpi.comnih.gov This technique relies on the interaction of unpaired electrons in radicals with a magnetic field. To detect short-lived radicals like SO₄•⁻ and •OH, spin trapping agents are used. These agents react with the transient radicals to form more stable radical adducts that can be observed by EPR. nih.govacs.org 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for both sulfate and hydroxyl radicals. nih.govresearchgate.net

Chemical Scavenging Techniques:

Chemical scavenging involves the use of specific probe compounds that react preferentially with certain radicals, thereby "scavenging" them from the solution and inhibiting the degradation of the target pollutant. By comparing the degradation rate in the presence and absence of a scavenger, the contribution of the scavenged radical can be inferred. mdpi.comacs.org

Commonly used scavengers include:

Ethanol (EtOH) and Methanol (MeOH): These alcohols are effective scavengers for both sulfate and hydroxyl radicals. researchgate.netnih.gov However, the radicals formed from their reaction can sometimes participate in further reactions, which can complicate the interpretation of results. nih.gov

tert-Butyl Alcohol (TBA): TBA is widely used as a selective scavenger for hydroxyl radicals because its reaction rate with •OH is much higher than with SO₄•⁻. researchgate.netresearchgate.net However, it's important to note that the secondary radicals produced from TBA can sometimes influence the reaction system. nsf.govdigitellinc.com

L-histidine and Furfuryl Alcohol (FFA): These compounds are commonly employed as quenchers for singlet oxygen (¹O₂). mdpi.comrhhz.net

The combination of these spectroscopic and scavenging techniques provides a powerful toolkit for elucidating the complex interplay of reactive species in PMS-based advanced oxidation processes. rsc.orgnih.gov

Table of Research Findings

Below is an interactive table summarizing key research findings on the reactive species generated from this compound.

| Reactive Species | Generation Method | Key Reactivity Characteristics | Detection/Probing Technique |

| Sulfate Radical Anion (SO₄•⁻) | Activation of PMS by heat, transition metals (e.g., Co²⁺, Fe²⁺), or carbon materials. frontiersin.orgnih.gov | High redox potential (2.5–3.1 V), non-selective oxidant, reacts via electron transfer, hydrogen abstraction, and addition. frontiersin.org | EPR with spin traps (e.g., DMPO), chemical scavenging with ethanol/methanol. nih.govresearchgate.netresearchgate.net |

| Hydroxyl Radical (•OH) | Conversion from SO₄•⁻ at alkaline pH, direct decomposition of PMS, or ozone-mediated reaction. rsc.orgnih.govacs.org | Very high redox potential (1.8–2.7 V), highly non-selective, reacts via hydrogen abstraction and electrophilic addition. frontiersin.orghegerdiamond.commtu.edu | EPR with spin traps (e.g., DMPO), selective scavenging with tert-butyl alcohol (TBA). nih.govresearchgate.netresearchgate.net |

| Singlet Oxygen (¹O₂) | Self-decomposition of PMS, recombination of superoxide radicals, or specific catalyst-mediated pathways. rsc.orgnih.gov | More selective oxidant than radicals, reacts with electron-rich compounds. rsc.orgmdpi.com | Chemical scavenging with L-histidine or furfuryl alcohol (FFA). mdpi.comrhhz.net |

| Superoxide Radical (O₂•⁻) | Decomposition of peroxymonosulfate radical (SO₅•⁻), oxidation of O₂ by •OH. rsc.org | Can act as both a reductant and an oxidant. | Can be inferred from the formation of subsequent products like ¹O₂. rsc.org |

| Ferryl Ion (Fe(IV)) | Activation of PMS by iron-based catalysts. researchgate.netbohrium.com | More selective oxidant than free radicals, can be the dominant species in some systems. nih.gov | Chemical probing with methyl phenyl sulfoxide (PMSO). mdpi.comnih.gov |

Table of Chemical Compounds

Kinetic and Thermodynamic Investigations of Monopotassium Peroxymonosulfate Reaction Systems

Reaction Kinetics with Specific Organic and Inorganic Substrates

The rate at which monopotassium peroxymonosulfate (B1194676) oxidizes contaminants is dictated by several factors, including the concentrations of the reactants and the inherent stoichiometry of the reaction.

The initial concentrations of both monopotassium peroxymonosulfate and the target substrate are fundamental parameters in kinetic studies. Generally, an increase in the concentration of either the oxidant or the substrate leads to an accelerated reaction rate, as it increases the probability of effective collisions between reacting molecules. For instance, in the degradation of the dye Acid Orange 7 (AO7), the rate of color removal is highly dependent on the initial concentrations of both this compound and the dye itself. nih.gov

The stoichiometry of the reaction defines the molar ratio of oxidant to substrate required for complete degradation. Determining the optimal ratio is a key objective in treatment process design to ensure efficient use of the chemical and to avoid unnecessary excess. Kinetic models are often developed by systematically varying the initial concentrations of this compound and the target pollutant to elucidate their relationship.

The reaction order describes how the rate of reaction is affected by the concentration of each reactant. In the context of this compound, reaction kinetics are frequently modeled as pseudo-first-order. This is observed in the degradation of various organic pollutants, such as the dye AO7, where the rate constants were determined under different reactant concentrations. nih.gov

In systems where a catalyst is used to activate the this compound, the reaction order with respect to the catalyst is also a critical parameter. For the decomposition of this compound catalyzed by cobalt(II), the reaction has been shown to be first order with respect to the catalyst concentration. rcaap.pt Similarly, the degradation of the dye Reactive Yellow 84 using the related oxidant potassium peroxydisulfate (B1198043) was found to follow second-order kinetics. researchgate.net

Table 1: Reaction Order for Degradation of Various Substrates

| Substrate | Oxidant/Activator | Observed Reaction Order |

| Acid Orange 7 | This compound/Base | Pseudo-first-order nih.gov |

| This compound | Cobalt(II) | First-order (w.r.t. catalyst) rcaap.pt |

| Reactive Yellow 84 | Potassium Peroxydisulfate | Second-order researchgate.net |

Environmental Factors Influencing Reaction Rates

The efficiency of this compound is not solely dependent on reactant concentrations but is also profoundly influenced by the surrounding environmental conditions of the aqueous medium.

The pH of the reaction medium is one of the most critical factors influencing the reactivity of this compound. It directly affects the speciation of the peroxymonosulfate ion (HSO₅⁻) and the target pollutant. The equilibrium between HSO₅⁻ and SO₅²⁻ shifts with pH, which can alter the dominant reaction mechanism.

The impact of pH can be highly system-dependent. For example, when using noble metals like palladium or platinum as catalysts, this compound shows effective degradation of organic compounds at acidic pH and comparable activity at neutral pH. nih.govkorea.ac.krcapes.gov.br In contrast, some applications show superior performance in alkaline conditions. This highlights that the optimal pH is tied to the specific activator and substrate involved.

Temperature plays a significant role in the kinetics of this compound reactions, as described by the Arrhenius equation. An increase in temperature generally leads to a higher reaction rate constant due to the increased kinetic energy of the molecules.

Studies on the cobalt(II)-catalyzed decomposition of this compound have quantified this relationship over a temperature range of 8.5 to 30°C. rcaap.pt The temperature dependence of the rate-controlling step was described by the equation:

Ln(k) = 48.5 – 14400/T

From this equation, an activation energy (Ea) of approximately 119.7 kJ/mol can be calculated, providing a quantitative measure of the energy barrier that must be overcome for the reaction to occur. rcaap.pt In another study, the activation energy for the self-reaction of peroxomonosulfate radicals (SO₅⁻) was determined to be 7.4 ± 2.4 kcal/mol. researchgate.net

The presence of other ions in the water matrix can have a significant, and often inhibitory, effect on the performance of this compound.

Anions: Bicarbonate (HCO₃⁻) and phosphate (B84403) (HPO₄²⁻) ions are common in natural waters and are known to be scavengers of reactive radical species like sulfate (B86663) radicals (SO₄•⁻). Their presence can therefore reduce the efficiency of the oxidation process by consuming the primary oxidants.

Cations: The role of cations is often related to their ability to act as catalysts. Transition metals, such as cobalt(II), are effective activators for this compound, significantly enhancing decomposition and the generation of reactive radicals. rcaap.pt More recently, noble metal nanoparticles, including palladium (Pd), platinum (Pt), and gold (Au), have been shown to be highly effective activators, mediating electron transfer from organic compounds to this compound. nih.govkorea.ac.kr The efficiency of these catalytic cations follows the general order of Pd > Pt ≈ Au. nih.gov

Table 2: Influence of Co-existing Ions on this compound Reactivity

| Ion | Type | General Effect | Reference |

| Bicarbonate (HCO₃⁻) | Anion | Scavenger of radicals, inhibitory | |

| Phosphate (HPO₄²⁻) | Anion | Scavenger of radicals, inhibitory | |

| Cobalt(II) (Co²⁺) | Cation | Catalyst, enhances reaction rate | rcaap.pt |

| Palladium (Pd) | Cation | Catalyst, enhances reaction rate | nih.govkorea.ac.kr |

| Platinum (Pt) | Cation | Catalyst, enhances reaction rate | nih.govkorea.ac.kr |

Elucidation of Rate-Limiting Steps and Microscopic Reaction Mechanisms

Radical-Based Mechanisms: The traditional and most widely studied mechanism involves the generation of highly reactive radical species. The activation of the asymmetric PMS molecule (HSO₅⁻) typically involves the cleavage of the peroxide bond (O-O) to produce sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH).

Transition Metal Activation: Transition metal ions, particularly Co²⁺, have been identified as highly effective homogeneous catalysts for PMS activation. rsc.org The process is generally initiated by the one-electron reduction of PMS by the metal ion, as shown in the reaction below: rsc.orgrsc.org

Co²⁺ + HSO₅⁻ → Co³⁺ + SO₄•⁻ + OH⁻

The regenerated Co²⁺ from the subsequent reaction of Co³⁺ with another PMS molecule ensures the catalytic cycle continues. nih.gov

Heterogeneous Catalysis: Solid catalysts, such as metal oxides and carbon-based materials, also facilitate radical generation. For instance, in Co₃O₄-composite spinel/PMS systems, the sulfate radical was identified as the dominant reactive species. rsc.org Similarly, iron, nitrogen, and sulfur co-doped carbon catalysts have been shown to activate PMS, where surface-bound sulfate and hydroxyl radicals play a dominant role in the degradation of pollutants. nih.gov In pyrite (B73398) (FeS₂) based systems, sulfides act as the primary electron donor for PMS activation and mediate the regeneration of Fe(II). Intermediates like sulfite (B76179) (SO₃²⁻) are then crucial for generating sulfate radicals. nih.gov

Non-Radical Mechanisms: Recent investigations have shed light on alternative, non-radical pathways for PMS activation, which can offer greater selectivity. These mechanisms primarily involve singlet oxygen (¹O₂) generation and direct electron transfer.

Singlet Oxygen (¹O₂) Generation: This pathway is prominent with certain catalysts, such as nitrogen-doped carbon nanosheets, carbon nanotubes (CNTs) modified with iron phthalocyanine (B1677752) (FePc), and specific metal-N-C single-atom catalysts (M-SACs). mdpi.comresearchgate.netresearchgate.net The generation of singlet oxygen is believed to occur through the interaction of PMS with specific active sites on the catalyst surface. For example, DFT calculations revealed that FePc facilitates the elongation of the O–O bond in PMS, promoting ¹O₂ generation. mdpi.com First-principles calculations on M-SACs suggest that the most plausible reaction pathway for ¹O₂ production is PMS→OH→O→¹O₂. researchgate.netresearchgate.net In the case of α-MnO₂ activation, quenching experiments indicated that singlet oxygen was the primary reactive species responsible for degradation, followed by superoxide (B77818) radicals (O₂•⁻), sulfate radicals, and hydroxyl radicals. nih.govnih.govresearchgate.net

Mediated Electron Transfer: This mechanism involves the catalyst acting as an electron shuttle between the contaminant and the PMS molecule, without generating free radicals in the bulk solution. This has been demonstrated in systems using carbon nanotubes, where CNTs mediate electron transfer from the organic substrate to the adsorbed PMS. proquest.comkorea.ac.kr This pathway was confirmed by physically separating the PMS and the organic compound in a two-chamber system with a conductive CNT membrane, where oxidation occurred despite the separation. korea.ac.kr

High-Valent Metal-Oxo Species: In some systems, particularly with manganese or iron-based catalysts, the formation of high-valent metal-oxo species (like Mn(V)=O) is proposed as a non-radical oxidation mechanism. nih.gov For example, a birnessite/PMS system was found to degrade pollutants via a non-radical mechanism involving high-valent Mn(V)=O, which is generated from the surface reaction of Mn(III) with adsorbed PMS. nih.gov

The choice between radical and non-radical pathways can be controlled. For instance, studies with Ni(OH)₂ showed that the crystalline form activated PMS via a non-radical pathway, while an amorphous structure of the same material triggered a radical pathway due to an electron-rich surface that favors breaking the O-O bond. researchgate.net

Table 1: Kinetic Data for Various this compound (PMS) Reaction Systems

| Catalyst/System | Substrate | Apparent Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| α-MnO₂ | Rhodamine B | 0.123 min⁻¹ | 0.5 g/L PMS | nih.gov |

| α-MnO₂ | Rhodamine B | 0.15 min⁻¹ | 1 g/L α-MnO₂ | nih.gov |

| Fe³⁺-citrate | Methylene (B1212753) Blue | 0.188 min⁻¹ | Molar ratio 3.25:1 (PMS:Fe) | nih.gov |

| Fe²⁺ | Methylene Blue | 0.092 min⁻¹ | - | nih.gov |

| Fe-NS@C | Bisphenol A | 1.492 min⁻¹ | 20 mg/L BPA | nih.gov |

| Fe-SAC (Single-Atom Catalyst) | - | 1.65 x 10⁵ min⁻¹ mol⁻¹ | - | researchgate.netresearchgate.net |

Thermodynamic Parameters of Peroxymonosulfate Decomposition and Reaction

The thermodynamic parameters of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡), provide critical insight into the energy requirements and the molecular arrangement of the transition state during the decomposition of peroxymonosulfate. These parameters are essential for understanding the feasibility and mechanism of PMS activation reactions.

Studies on the decomposition of this compound in the presence of a Co(II) catalyst have quantified these thermodynamic values. The decomposition rate is enhanced by temperature, following the Arrhenius law. researchgate.netrcaap.pt For the cobalt-catalyzed decomposition in an acidic medium (1 M H₂SO₄), the activation enthalpy (ΔH‡) was determined to be 31 ± 2 kJ mol⁻¹. researchgate.net This relatively low value indicates a modest energy barrier for the reaction to proceed.

The corresponding activation entropy (ΔS‡) was found to be -194 ± 5 J mol⁻¹ K⁻¹. researchgate.net The large negative value of ΔS‡ suggests that the transition state is significantly more ordered than the reactants. This is consistent with a mechanism where multiple species, such as the catalyst and the PMS molecule, come together to form a structured complex before decomposition occurs.

In a separate study, the activation energy (Ea) for the Co(II)-catalyzed decomposition of monopersulfate was determined to be approximately 85 kJ/mol. researchgate.netrcaap.pt The differences in activation energy can be attributed to varying reaction conditions, such as pH and catalyst concentration, which significantly influence the process kinetics. researchgate.net

Table 2: Thermodynamic Parameters for Co(II)-Catalyzed this compound Decomposition

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 31 ± 2 kJ mol⁻¹ | 1 M H₂SO₄ | researchgate.net |

| Activation Entropy (ΔS‡) | -194 ± 5 J mol⁻¹ K⁻¹ | 1 M H₂SO₄ | researchgate.net |

| Activation Energy (Ea) | ~85 kJ/mol | Aqueous solution | researchgate.netrcaap.pt |

Advanced Oxidation Processes for Environmental Remediation Utilizing Monopotassium Peroxymonosulfate

Degradation of Emerging and Persistent Organic Contaminants

The versatility of monopotassium peroxymonosulfate (B1194676), often available as a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄) known commercially as Oxone®, allows for its application against a diverse range of organic pollutants that resist conventional treatment methods. atamankimya.comresearchgate.net Activation of peroxymonosulfate (PMS) via heat, ultrasound, transition metals, or photocatalysis enhances the production of reactive species, leading to the rapid degradation of these stubborn compounds.

Pharmaceutical Compounds Degradation Mechanisms (e.g., Antibiotics, Tetracycline)

The widespread use of pharmaceuticals has led to their emergence as significant environmental contaminants. Monopotassium peroxymonosulfate-based AOPs have demonstrated high efficacy in degrading these compounds. The degradation of antibiotics like tetracycline (B611298) (TC) and amoxicillin (B794) is achieved through complex reaction pathways involving both radical and non-radical species.

In systems activating peroxymonosulfate with catalysts such as oxygen-doped carbon nitride or cobalt-based materials, the degradation of tetracycline proceeds through multiple mechanisms. aminer.orgmdpi.com Free radical quenching experiments have identified sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂•⁻) as active participants in the degradation process. csic.esresearchgate.netnih.gov Notably, non-radical pathways involving singlet oxygen (¹O₂) have also been identified as a primary mechanism for tetracycline degradation in certain systems. aminer.orgnih.gov The degradation process mineralizes the antibiotic into simpler molecules like H₂O and CO₂ through key reactions such as ring opening, deamination, and demethylation. aminer.orgresearchgate.netnih.gov Studies have shown that factors like temperature and the concentration of peroxymonosulfate can significantly influence the degradation rate, with TC removal efficiencies reaching over 96% under optimized conditions. nih.govbohrium.com

For the antibiotic amoxicillin, degradation in a cobalt-oxide-catalyzed peroxymonosulfate system was found to follow first-order kinetics. capes.gov.br The process is effective at breaking down the complex molecular structure of the antibiotic, achieving a chemical oxygen demand (COD) removal efficiency of 91.01% under optimal conditions, which include elevated temperatures (60°C). capes.gov.br

Table 1: Research Findings on Pharmaceutical Degradation using this compound (PMS)

| Contaminant | Activation/Catalyst System | Key Reactive Species | Degradation Efficiency | Key Findings |

|---|---|---|---|---|

| Tetracycline (TC) | Oxygen-doped carbon nitride/PMS | Singlet oxygen (¹O₂), SO₄•⁻, •OH, O₂•⁻ | 89.94% in 120 min | Degradation occurs via ring opening, deamination, and demethylation. aminer.orgresearchgate.netnih.gov |

| Tetracycline (TC) | Heat/Ultrasound Activated PMS | SO₄•⁻, •OH | ~80% (US/PMS) | Both heat and ultrasound effectively activate PMS; ultrasound shows slightly better performance. nih.gov |

| Tetracycline (TC) | Biochar-modified FeOx/PMS + UVA-LED | SO₄•⁻, •OH, O₂•⁻, h⁺ | 96% in 40 min | Biochar modification promotes electron transfer, enhancing reactive oxygen species generation. bohrium.com |

| Amoxicillin | Co₃O₄-catalyzed PMS | Sulfate Radicals (SO₄•⁻) | 91.01% COD removal in 45 min | Degradation follows first-order kinetics and is influenced by temperature. capes.gov.brmdpi.com |

| Tetracycline (TC) | CoNₓ sites on porous carbon nitride/PMS | •OH, SO₄•⁻, O₂•⁻, ¹O₂ | Kinetic constant of 0.194 min⁻¹ | Highly dispersed cobalt active sites lead to an extremely fast catalytic rate. mdpi.com |

Pesticides and Agrochemicals Remediation Strategies

This compound is a key component in strategies aimed at remediating soil and water contaminated by pesticides and other agrochemicals. These persistent organic pollutants pose a significant threat to ecosystems and human health. AOPs using activated peroxymonosulfate generate powerful radicals capable of breaking down complex pesticide molecules.

One prominent example is the degradation of atrazine (B1667683), a widely used herbicide. Studies show that activating peroxymonosulfate with catalysts like cobalt-modified nano-titanium dioxide (Co₃O₄/TiO₂) or CoNiFe-layered double hydroxides (LDH) is highly effective. csic.esawsjournal.org In these systems, sulfate radicals (SO₄•⁻) are typically the dominant reactive species responsible for atrazine degradation, although hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂) also contribute. csic.esawsjournal.org The degradation rate of atrazine can exceed 99% within 60 minutes under optimal pH and catalyst dosage. csic.es The process involves the metal catalyst reacting with the peroxymonosulfate (HSO₅⁻) to create an oxidation-reduction cycle that continually generates sulfate radicals. csic.es

Similarly, photocatalytic systems using bismuth molybdate (B1676688) (Bi₂MoO₆) under visible light to activate peroxymonosulfate have achieved over 99% degradation of atrazine. nih.gov In this case, hydroxyl radicals and direct photogenerated holes (h⁺) were found to be the major species driving the degradation. nih.gov The remediation of soils contaminated with organochlorine pesticides like hexachlorocyclohexane (B11772) (HCH) has also been successfully demonstrated using activated persulfate, which shares a similar sulfate radical-based mechanism. psu.edu

Table 2: Research Findings on Pesticide Degradation using this compound (PMS)

| Contaminant | Activation/Catalyst System | Key Reactive Species | Degradation Efficiency | Key Findings |

|---|---|---|---|---|

| Atrazine (ATZ) | Co₃O₄/TiO₂ NPs Activated PMS | SO₄•⁻ (dominant), •OH | High | The catalyst demonstrates excellent performance and stability for atrazine elimination. awsjournal.org |

| Atrazine (ATZ) | CoNiFe-LDH Activated PMS | SO₄•⁻ > O₂•⁻ > ¹O₂ > •OH | >99% in 60 min | Metal ions on the LDH catalyst create a redox cycle with PMS to generate radicals. csic.es |

| Atrazine (ATZ) | Bi₂MoO₆/Visible Light Activated PMS | •OH, h⁺ (major), SO₄•⁻, O₂•⁻ | >99% in 60 min | Demonstrates an effective photocatalytic synergy for activating PMS. nih.gov |

| Atrazine (ATZ) | Natural Kaolinite Activated PMS | •OH, SO₄•⁻ | High | Natural, low-cost clay minerals can effectively activate PMS for pesticide degradation. |

| Organochlorines (HCHs) | Alkali-activated Persulfate (PS) | SO₄•⁻ | 96% conversion (SDS emulsion) | Surfactant-aided solubilization combined with activated persulfate is effective for soil remediation. psu.edu |

Industrial Chemical Pollutants Oxidation (e.g., Dyes, Hydrocarbons)

Industrial activities release a variety of chemical pollutants, including synthetic dyes and hydrocarbons, which are often toxic and non-biodegradable. This compound is a versatile oxidant for treating these waste streams. It can oxidize a wide range of organic compounds, including aldehydes to carboxylic acids, sulfides to sulfones, and tertiary amines to amine oxides. researchgate.net

The oxidation of industrial dyes using peroxymonosulfate has been shown to be particularly effective, especially when activated under alkaline conditions. Studies on dyes such as methylene (B1212753) blue, orange G, and direct blue 53 demonstrated almost complete removal (>98.5%) when PMS was activated at a slightly alkaline pH of 7.7. Radical scavenger experiments confirmed that sulfate radicals were the dominant oxidizing species responsible for this rapid and effective dye removal. The degradation process follows pseudo-first-order kinetics, with oxidation rates being approximately 10 times higher under slightly alkaline conditions compared to acidic or neutral conditions. This alkaline-activated PMS system is a promising technique as it avoids the energy consumption and secondary pollution associated with other activation methods like UV light or transition metal catalysts. Beyond dyes, peroxymonosulfate is also used to oxidize other organic contaminants such as naphthalene (B1677914) and can cleave internal alkenes into two carboxylic acids. researchgate.net

Table 3: Research Findings on Industrial Pollutant Oxidation using this compound (PMS)

| Pollutant Type | Specific Example | Activation Method | Degradation Efficiency | Key Findings |

|---|---|---|---|---|

| Dyes | Methylene Blue, Orange G, Direct Blue 53 | Alkaline Activation (pH=7.7) | >98.5% | Sulfate radicals are the dominant oxidizing species; oxidation rate is ~10x faster than at neutral/acidic pH. |

| Hydrocarbons | Naphthalene | Direct Oxidation | Effective | Used in wastewater treatment to remove organic contaminants. |

| Alkenes | Internal Alkenes | Direct Oxidation | Effective | Cleaves the alkene bond to form two carboxylic acids. researchgate.net |

| Aldehydes | General Aldehydes | Direct Oxidation | Effective | Oxidizes aldehydes to their corresponding carboxylic acids. researchgate.net |

Inactivation of Recalcitrant Biological Agents (e.g., Prions)

Prions are exceptionally resilient, protein-based infectious agents responsible for fatal neurodegenerative diseases like Creutzfeldt–Jakob disease and chronic wasting disease. Their remarkable resistance to conventional inactivation methods makes them a significant concern for environmental contamination and the sterilization of medical equipment. atamankimya.com Research has demonstrated that this compound is a promising agent for the inactivation of prions.

Studies show that peroxymonosulfate can rapidly degrade the disease-associated prion protein (PrPTSE). atamankimya.comawsjournal.org This degradation is significantly enhanced by the presence of transition metals, which catalyze the decomposition of peroxymonosulfate to produce highly reactive sulfate radicals. atamankimya.com The inactivation mechanism involves the oxidative modification of key amino acid residues, specifically methionine and tryptophan, within the prion protein structure. atamankimya.comawsjournal.org This oxidation disrupts the protein's conformation and significantly reduces its ability to convert normal prion proteins into the pathogenic form, a process measured by protein misfolding cyclic amplification (PMCA), which serves as a proxy for infectivity. atamankimya.comawsjournal.org The ability of peroxymonosulfate to effectively degrade PrPTSE, even without activation, suggests its potential for remediating prion-contaminated surfaces and environments. atamankimya.com

Table 4: Research Findings on Prion Inactivation using this compound | Biological Agent | Activation Method | Mechanism of Action | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Disease-Associated Prion Protein (PrPTSE) | Direct application of peroxymonosulfate | Oxidative degradation of the protein | Rapid degradation of PrPTSE from two different species. atamankimya.comawsjournal.org | | Disease-Associated Prion Protein (PrPTSE) | Transition-metal-catalyzed peroxymonosulfate | Generation of sulfate radicals enhances degradation | Enhanced degradation of PrPTSE. atamankimya.com | | Disease-Associated Prion Protein (PrPTSE) | Peroxymonosulfate exposure | Oxidative modification of methionine and tryptophan residues | Significantly reduced the protein's ability to convert to its pathogenic form. atamankimya.comawsjournal.org |

Oxidation of Inorganic Pollutants and Waste Streams

Beyond complex organic molecules, this compound is also highly effective in the treatment of inorganic pollutants present in industrial waste streams. Its high standard electrode potential (+1.81 V) enables it to oxidize a variety of inorganic compounds, transforming them into less toxic or more manageable forms.

Cyanide Detoxification Processes

Cyanide is a highly toxic compound used extensively in industries such as gold mining. The detoxification of cyanide-laden tailings and process streams is a critical environmental and safety requirement. This compound, as the salt of peroxymonosulfuric acid (Caro's acid), is used in a process for cyanide detoxification.

The process involves the rapid oxidation of free cyanide (CN⁻) and weak acid dissociable (WAD) cyanides to the much less toxic cyanate (B1221674) (OCN⁻). A key advantage of this method is that the reaction is extremely fast, often completed within minutes, and does not require a catalyst like copper, which is necessary for other oxidation processes like the one using hydrogen peroxide. The process operates effectively over a wide pH range, though further oxidation of cyanate is slow at the optimal pH of around 10, which helps to selectively target cyanide without consuming excess oxidant. Due to its instability, Caro's acid is typically generated on-site from hydrogen peroxide and sulfuric acid for immediate use in the detoxification circuit. This on-demand generation and rapid reaction make it a practical solution for treating large volumes of mining effluent to meet regulatory standards, such as the International Cyanide Management Code's requirement of <50 mg/L WAD cyanide in tailings discharge.

Table 5: Characteristics of the this compound (Caro's Acid) Cyanide Detoxification Process

| Feature | Description | Reference |

|---|---|---|

| Primary Reaction | Oxidation of cyanide (CN⁻) to cyanate (OCN⁻) | |

| Reaction Speed | Rapid, typically complete within minutes | |

| Catalyst Requirement | Does not require a copper catalyst | |

| Optimal pH | Operates over a wide pH range; fastest rates reported around pH 10 | |

| Reagent Generation | Typically generated on-site from hydrogen peroxide and sulfuric acid | |

| Target Pollutants | Free cyanide and Weak Acid Dissociable (WAD) cyanides |

Oxidation of Reduced Sulfur Species (e.g., Hydrogen Sulfide (B99878), Mercaptans)

This compound is an effective oxidizing agent for various reduced sulfur compounds found in wastewater and other environmental matrices. atamanchemicals.com Its application is particularly relevant for the treatment of malodorous and corrosive substances like hydrogen sulfide (H₂S) and mercaptans. atamanchemicals.comcaltech.edu

The oxidation of aqueous hydrogen sulfide by peroxymonosulfate is significantly faster than with hydrogen peroxide, often by three to four orders of magnitude. caltech.eduarizona.edu The reaction stoichiometry and the nature of the end products are influenced by factors such as pH and the initial ratio of peroxymonosulfate to the sulfur compound. caltech.edu At higher pH levels and a high peroxymonosulfate-to-sulfide ratio, the formation of sulfate (SO₄²⁻) is favored. Conversely, at lower pH and a lower ratio, elemental sulfur is the primary product. caltech.edu This makes peroxymonosulfate a viable option for controlling odor and corrosion associated with hydrogen sulfide in various applications, including sewer systems. caltech.edu

In addition to hydrogen sulfide, this compound can also oxidize other reduced sulfur compounds, including mercaptans, sulfides, and disulfides. atamanchemicals.comgoogle.comresearchgate.net The Merox process, a common method in the petroleum industry for converting corrosive mercaptans into less harmful disulfides, utilizes an oxidation catalyst in an alkaline environment. researchgate.netmdpi.com While this process typically uses air as the oxidant, the underlying principle of oxidizing mercaptans is well-established. researchgate.netmdpi.com

Table 1: Oxidation of Reduced Sulfur Species by this compound

| Reduced Sulfur Species | Key Reaction Aspects | Primary Products | Influencing Factors |

|---|---|---|---|

| Hydrogen Sulfide (H₂S) | Rapid oxidation, 3-4 orders of magnitude faster than with H₂O₂. caltech.eduarizona.edu | Sulfate (SO₄²⁻) or Elemental Sulfur (S₈). caltech.edu | pH, Peroxymonosulfate/Sulfide ratio. caltech.edu |

| Mercaptans | Oxidation to disulfides. google.comresearchgate.net | Disulfides. google.com | Catalyst, pH (alkaline conditions favored). researchgate.netmdpi.com |

| Other Sulfides & Disulfides | Oxidative treatment in wastewater. atamanchemicals.com | Oxidized sulfur compounds. atamanchemicals.com | Oxidant concentration, reaction time. |

Removal of Metal Ions (e.g., Iron, Manganese, Chromium)

This compound demonstrates efficacy in the removal of various metal ions from water through oxidation, which transforms soluble metal species into insoluble forms that can be subsequently removed by filtration. mrwa.comquimidroga.com

For the removal of iron and manganese, this compound can be used to oxidize the soluble ferrous (Fe²⁺) and manganous (Mn²⁺) ions to their insoluble ferric (Fe³⁺) and manganic (Mn⁴⁺) states, respectively. mrwa.comatamankimya.com This oxidation process is a common and effective method for treating water containing these metals. mrwa.com The resulting precipitates can then be removed by filtration, often using media like sand or manganese greensand. mrwa.com

In the case of chromium, the treatment objective is typically the reduction of highly toxic and mobile hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)). nih.govresearchgate.net While peroxymonosulfate is a strong oxidant, its direct application for chromium removal involves a different mechanism. Advanced oxidation processes using persulfate can, under certain conditions, lead to the oxidation of trivalent chromium to hexavalent chromium, which is an undesirable outcome. researchgate.net However, in remediation strategies like those using zerovalent iron barriers, the reduction of Cr(VI) to Cr(III) is the primary removal mechanism. nih.gov It is important to note that the interaction between persulfate-based advanced oxidation processes and chromium requires careful management to avoid mobilizing this toxic metal. researchgate.net

Table 2: Removal of Metal Ions Utilizing Peroxymonosulfate Chemistry

| Metal Ion | Removal Mechanism | Form of Removed Metal | Key Considerations |

|---|---|---|---|

| Iron (Fe) | Oxidation of Fe²⁺ to Fe³⁺. mrwa.comatamankimya.com | Insoluble ferric precipitates. mrwa.com | Subsequent filtration is required. mrwa.com |

| Manganese (Mn) | Oxidation of Mn²⁺ to Mn⁴⁺. mrwa.comatamankimya.com | Insoluble manganic precipitates. mrwa.com | Effective in conjunction with manganese greensand filters. mrwa.com |

| Chromium (Cr) | Primarily reduction of Cr(VI) to Cr(III) in established remediation. nih.gov AOPs can potentially oxidize Cr(III) to Cr(VI). researchgate.net | Insoluble Cr(III) compounds. nih.gov | Careful management of oxidation conditions is crucial to avoid Cr(VI) formation. researchgate.net |

In Situ Chemical Oxidation (ISCO) Technologies for Contaminated Sites

In situ chemical oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants into the subsurface to destroy contaminants in soil and groundwater. frtr.govwikipedia.org this compound is one of the key oxidants used in ISCO applications, alongside others like permanganate, hydrogen peroxide, and ozone. researchgate.netcascade-env.com

The effectiveness of ISCO relies on the ability of the oxidant to come into contact with the contaminants and react with them. serdp-estcp.milcrccare.com Peroxymonosulfate is considered a versatile oxidant for ISCO due to its ability to degrade a wide range of organic contaminants. researchgate.netcascade-env.com The activation of peroxymonosulfate, often necessary to generate highly reactive sulfate radicals, can be achieved through various methods, including heat, alkaline conditions, or the presence of transition metals. mdpi.com

One of the advantages of using persulfate-based oxidants in ISCO is their relative stability in the subsurface compared to hydrogen peroxide, which allows for better transport to the contaminated zones. acs.orgnih.gov However, the interaction of persulfate with natural soil components, such as minerals containing iron and manganese, can influence its decomposition and the generation of reactive radicals. acs.orgnih.gov The design of an ISCO system using peroxymonosulfate requires careful consideration of site-specific conditions, including the type and concentration of contaminants, soil and groundwater chemistry, and hydrogeology. serdp-estcp.milcrccare.com

Table 3: Key Aspects of Peroxymonosulfate-Based ISCO

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Applicability | Treatment of a wide range of organic contaminants in soil and groundwater. frtr.govwikipedia.org | Effective for remediating chlorinated solvents, petroleum hydrocarbons, and other recalcitrant compounds. researchgate.netcascade-env.com |

| Activation | Process to generate reactive radicals (e.g., sulfate radicals) for enhanced degradation. mdpi.com | Can be activated by heat, high pH, or transition metals. mdpi.com |

| Delivery | Injection of the oxidant solution into the subsurface. wikipedia.orgcrccare.com | The stability of peroxymonosulfate allows for effective transport in the subsurface. acs.orgnih.gov |

| Reaction | Oxidation of contaminants to less harmful substances. crccare.com | The reactivity of the generated radicals determines the degradation efficiency. |

| Site Considerations | Soil and groundwater chemistry, hydrogeology, and contaminant properties. serdp-estcp.milcrccare.com | Interactions with soil minerals can affect oxidant performance. acs.orgnih.gov |

Hybrid Remediation Systems Integrating Peroxymonosulfate (e.g., Membrane Processes)

To enhance the efficiency and overcome the limitations of individual treatment processes, hybrid systems that combine peroxymonosulfate-based advanced oxidation with other technologies, such as membrane filtration, are being developed. mdpi.com These integrated systems aim to achieve synergistic effects, leading to improved contaminant removal and operational performance. researchgate.netresearchgate.net

One approach involves coupling peroxymonosulfate activation with membrane filtration. In such systems, the membrane not only separates treated water from the remaining contaminants and byproducts but can also be functionalized with catalysts to promote the activation of peroxymonosulfate in close proximity to the membrane surface. researchgate.netablesci.com This can help to mitigate membrane fouling, a major operational challenge in membrane processes, by degrading foulants in situ. researchgate.net For instance, studies have shown that integrating peroxymonosulfate activation with photocatalysis on the membrane surface can enhance antifouling properties and improve water permeability. researchgate.net

Another configuration involves using the thermal energy from processes like membrane distillation to activate peroxymonosulfate, simultaneously degrading contaminants and recovering high-quality water. researchgate.net The integration of peroxymonosulfate with adsorption processes within a membrane system has also been explored, where an adsorbent loaded with a catalyst for peroxymonosulfate activation is placed within the membrane channels. This approach combines physical removal by adsorption with chemical degradation through advanced oxidation. These hybrid systems represent a promising direction for advanced water and wastewater treatment, offering potential for improved efficiency, reduced fouling, and enhanced removal of a broad range of contaminants. mdpi.com

Table 4: Examples of Hybrid Remediation Systems Integrating Peroxymonosulfate

| Hybrid System | Description | Potential Advantages |

|---|---|---|

| Catalytic Membrane Filtration with PMS Activation | Membranes are coated or embedded with catalysts to activate peroxymonosulfate at the membrane surface. researchgate.netablesci.com | Enhanced contaminant degradation, mitigation of membrane fouling, improved flux recovery. researchgate.net |

| Membrane Distillation with Heat-Activated PMS | The heat used in membrane distillation is utilized to activate peroxymonosulfate for contaminant oxidation. researchgate.net | Simultaneous degradation of contaminants and recovery of high-quality water, potential for energy efficiency. researchgate.net |

| Membrane Filtration with In-channel Adsorption and PMS Activation | Adsorbent materials coated with a catalyst are placed within the membrane channels to adsorb contaminants and activate peroxymonosulfate. | Combined physical removal and chemical degradation, enhanced removal of various organic pollutants. |

| Photocatalytic Membranes with PMS Activation | Photocatalysts are incorporated into the membrane to be activated by light, which in turn activates peroxymonosulfate. researchgate.net | Synergistic effect of photocatalysis and peroxymonosulfate oxidation, effective for dye and organic pollutant degradation. researchgate.net |

Synthetic Organic Chemistry Methodologies Employing Monopotassium Peroxymonosulfate

Stereoselective and Regioselective Epoxidation Reactions of Alkenes

Monopotassium peroxymonosulfate (B1194676) is widely used for the epoxidation of alkenes, often through the in situ generation of more reactive oxidizing species, particularly dioxiranes. wikipedia.orgsemanticscholar.org The reaction of Oxone with a ketone generates a catalytic amount of the corresponding dioxirane, which then transfers an oxygen atom to the alkene. This method is famously employed in the Shi epoxidation, which utilizes a chiral, fructose-derived ketone to achieve enantioselective epoxidation of trans-olefins and prochiral trisubstituted alkenes. nih.gov

The stereoselectivity of the epoxidation can be controlled by the choice of chiral ketone catalyst. For instance, employing two different endocyclic ketones derived from glucose and galactose, both protected with a 4,6-O-benzylidene group, results in an inversion of epoxidation stereoselectivity for various olefins. nih.gov This highlights that a subtle balance between the catalyst's conformation, its protecting groups, and secondary interactions with the substrate dictates the stereochemical outcome. nih.gov While these systems can achieve high conversions, the enantioselectivities are often modest. nih.gov

Regioselectivity can also be achieved in the epoxidation of dienes. The more electron-rich double bond is generally epoxidized preferentially. In cases of allylic alcohols, the reaction can exhibit diastereoselectivity. While Sharpless asymmetric epoxidation typically yields anti-epoxy alcohols, certain titanium salalen complexes in conjunction with aqueous hydrogen peroxide have been shown to provide high syn-selectivity for terminal allylic alcohols. nih.gov Although not directly using Oxone as the terminal oxidant, this demonstrates the strategic importance of catalyst design in controlling selectivity in alkene oxidations.

Table 1: Examples of Stereoselective Epoxidation using Chiral Ketones and Oxone

| Alkene Substrate | Chiral Ketone Catalyst | Epoxide Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| trans-Stilbene | Fructose-derived Shi catalyst | (R,R)-trans-Stilbene oxide | >99% ee | ~90% |

| 1-Phenylcyclohexene | Glucose-derived catalyst | (1R,2S)-1-Phenyl-1,2-epoxycyclohexane | 44% ee | 95% |

| 1-Phenylcyclohexene | Galactose-derived catalyst | (1S,2R)-1-Phenyl-1,2-epoxycyclohexane | 38% ee | 99% |

| cis-β-Methylstyrene | Fructose-derived Shi catalyst | (1R,2S)-1-phenyl-1,2-epoxypropane | 90% ee | 85% |

Oxidation of Carbonyl Compounds and Alcohols

Monopotassium peroxymonosulfate is a highly effective reagent for the oxidation of various carbonyl compounds and alcohols. It provides a valuable metal-free alternative to many traditional oxidation methods. organic-chemistry.orgorganic-chemistry.org

Aldehydes, both aromatic and aliphatic, can be efficiently oxidized to their corresponding carboxylic acids using Oxone, often in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgresearchgate.net The reaction is generally high-yielding for electron-withdrawing and electron-neutral benzaldehydes. mdma.ch Interestingly, when the oxidation is performed in an alcoholic solvent, aldehydes can be directly converted to their corresponding esters in high yields. semanticscholar.orgorganic-chemistry.orgmdma.ch This transformation is not a simple Fischer esterification of a pre-formed carboxylic acid but is believed to proceed through a Baeyer-Villiger-type mechanism involving a hemiacetal or peroxyacetal intermediate. mdma.ch

Secondary alcohols are readily oxidized to ketones. chemguide.co.uk This transformation can be achieved using Oxone alone, but the reaction is often catalyzed to improve efficiency and selectivity. researchgate.net A notable example is the use of catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with Oxone. organic-chemistry.org This system is particularly effective for the synthesis of ketones and operates under mild conditions that tolerate sensitive protecting groups, such as silyl (B83357) ethers. organic-chemistry.orgorganic-chemistry.org Primary alcohols can also be oxidized, typically to carboxylic acids, though under certain conditions, such as using an excess of the alcohol and distilling the product as it forms, aldehydes can be obtained. chemguide.co.uk

Table 2: Oxidation of Alcohols and Aldehydes with this compound

| Substrate | Product | Conditions | Yield (%) | Citation(s) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | Oxone, DMF, rt | 96 | organic-chemistry.orgmdma.ch |

| Benzaldehyde | Methyl benzoate | Oxone, Methanol, rt | 98 | mdma.ch |

| Octanal | Octanoic acid | Oxone, DMF, rt | 85 | researchgate.net |

| 1-Phenylethanol | Acetophenone | Oxone, TEMPO, Toluene, rt | 94 | organic-chemistry.org |

| Cyclohexanol | Cyclohexanone | Oxone, TEMPO, CH₂Cl₂, rt | 91 | organic-chemistry.org |

Heteroatom Oxidation (e.g., Sulfides to Sulfones, Thioethers, Amines to Amine Oxides, Phosphines)

The potent electrophilic nature of this compound makes it an excellent reagent for the oxidation of various heteroatoms. semanticscholar.org These reactions are typically fast, clean, and high-yielding.